molecular formula C19H22N2O5S2 B2564170 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-20-2

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2564170
CAS No.: 898425-20-2
M. Wt: 422.51
InChI Key: MKRAROAIABQJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds based on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold have been investigated for their potential as M1 muscarinic receptor agonists, which are relevant for neurological research . Furthermore, structurally related sulfonyl-substituted spirocyclic compounds have demonstrated potential in therapeutic areas, showing activity in preclinical models for treating various conditions . As a synthetic building block, this benzenesulfonyl-functionalized derivative offers researchers a versatile intermediate for developing novel biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c22-27(23,17-7-3-1-4-8-17)20-13-11-19(12-14-20)21(15-16-26-19)28(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRAROAIABQJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound. The reaction conditions often require the use of polar solvents such as chloroform or ethanol and may involve the use of strong bases like sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

The compound has attracted attention due to its unique spirocyclic structure, which is known to influence various biological activities. Key areas of research include:

1. Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition may have implications in treating neurodegenerative diseases like Alzheimer’s disease.
  • α-Glucosidase Inhibition : The compound shows potential as an α-glucosidase inhibitor, which can help manage blood sugar levels in diabetic patients by delaying carbohydrate absorption.

2. Neurotransmitter Modulation

  • The spirocyclic framework allows for interactions with neurotransmitter receptors, particularly muscarinic receptors. These interactions may lead to cognitive enhancement and therapeutic effects for cognitive disorders.

Study on Acetylcholinesterase Inhibitors

A study explored various sulfonamide derivatives for their acetylcholinesterase inhibitory activities. Compounds structurally similar to 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibited promising results in enhancing cognitive function in animal models .

Research on α-Glucosidase Inhibition

Another study investigated the efficacy of sulfonyl-containing compounds as α-glucosidase inhibitors. The results indicated that modifications in the sulfonyl group could enhance inhibitory activity, suggesting potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

The primary structural analogs of 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are derivatives with modified sulfonyl substituents. Below is a comparative analysis with the closely related compound BA68970:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight CAS Number
This compound R1 = H, R2 = H C20H24N2O5S2 452.54 (calc.) Not available
BA68970 R1 = 2,5-dimethyl, R2 = 4-methyl C22H28N2O5S2 464.5981 898425-01-9
Key Differences and Implications:

Substituent Effects: The target compound features unsubstituted benzenesulfonyl groups, whereas BA68970 incorporates methyl groups at the 2,5- and 4-positions of its aryl sulfonyl moieties.

Synthetic Accessibility :

  • The absence of methyl groups in the parent compound may simplify synthesis but could reduce steric hindrance, affecting binding specificity in biological targets.

For example, anthraquinones and tetralones from Carya cathayensis husks (e.g., compounds 1, 4, and 5 in ) demonstrate antitumor activity via mechanisms like topoisomerase inhibition . Methylated analogs like BA68970 may exhibit altered potency due to enhanced hydrophobic interactions.

Biological Activity

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound notable for its unique structural framework and potential biological applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Benzenesulfonyl Groups : These groups are known to exhibit various biological activities, including antibacterial and antifungal properties.
  • Spirocyclic Framework : The rigidity and stability provided by the spirocyclic structure contribute to the compound's potential efficacy in biological systems.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

Target Enzymes

  • Carbonic Anhydrase Inhibition : Similar to sulfonamide drugs, this compound may inhibit carbonic anhydrase, an enzyme crucial for pH regulation and fluid balance in the body. This inhibition disrupts folic acid synthesis, essential for bacterial growth and replication .

Antimicrobial Activity

Research indicates that compounds with benzenesulfonyl groups often possess antimicrobial properties. The proposed mechanism involves:

  • Binding to the active site of target enzymes.
  • Disruption of metabolic pathways leading to cell death in bacteria .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Table 1: Antimicrobial activity of this compound

Anticancer Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following findings highlight its potential as an anticancer agent:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 15 µM
    • A549: 30 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed with other sulfonamide derivatives .

Case Studies

Recent case studies provide further insights into the biological activity of this compound:

  • Cystinuria Treatment Model :
    • A study involving a Slc3a1-knockout mouse model demonstrated that a related compound (8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) showed significant inhibition of l-cystine crystallization, suggesting potential therapeutic applications for kidney stone prevention .
  • Combination Therapies :
    • Investigations into combination therapies using this compound alongside traditional antibiotics have shown enhanced efficacy against resistant bacterial strains, indicating its potential role in multidrug regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.